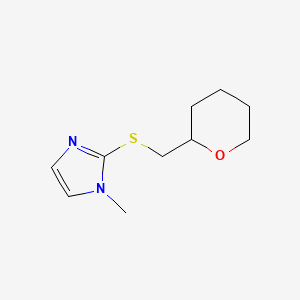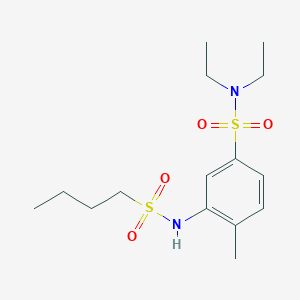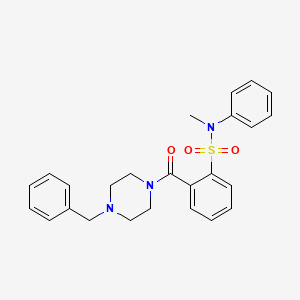![molecular formula C17H13N3O2S B7535349 N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a vital role in the development of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a selective inhibitor of BTK, which is a crucial enzyme involved in the BCR signaling pathway. BTK plays a vital role in the development and survival of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. This compound binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound induces apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. In vivo studies have shown that this compound exhibits antitumor activity in xenograft mouse models of B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide in lab experiments include its potent antitumor activity in preclinical models of B-cell malignancies, its favorable pharmacokinetic profile, and its well-tolerated nature in preclinical studies. However, the limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and the need for further studies to determine its efficacy and safety in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide. These include:
1. Clinical trials to determine the safety and efficacy of this compound in patients with B-cell malignancies.
2. Combination therapy studies to determine the potential synergy of this compound with other therapeutic agents.
3. Studies to determine the optimal dosing regimen of this compound in patients with B-cell malignancies.
4. Studies to determine the potential biomarkers of response to this compound in patients with B-cell malignancies.
5. Studies to determine the potential efficacy of this compound in other hematological malignancies.
Conclusion:
This compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent antitumor activity in preclinical models of B-cell malignancies, favorable pharmacokinetic profile, and well-tolerated nature in preclinical studies make it an attractive candidate for further research and development. However, further studies are needed to determine its efficacy and safety in clinical trials and to identify potential biomarkers of response to this compound in patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the preparation of 4-(1,3-dihydro-2-benzofuran-5-yl)thiazol-2-amine, which is then reacted with 3-pyridinecarboxylic acid chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in xenograft mouse models of B-cell malignancies.
Propiedades
IUPAC Name |
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(12-2-1-5-18-7-12)20-17-19-15(10-23-17)11-3-4-13-8-22-9-14(13)6-11/h1-7,10H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPISEMHUZGMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)



![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)